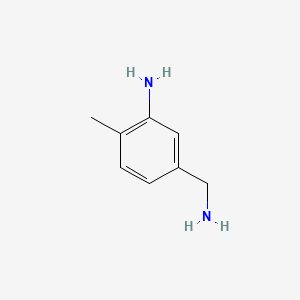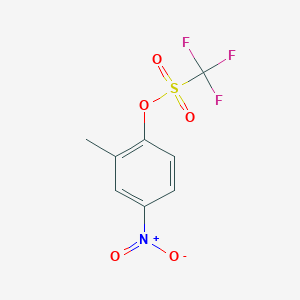
2-Methyl-4-nitrophenyl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitrophenyl triflate is an organic compound that belongs to the class of aryl triflates. It is characterized by the presence of a trifluoromethanesulfonate group attached to a 2-methyl-4-nitrophenyl ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrophenyl triflate typically involves the reaction of 2-methyl-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester. The general reaction scheme is as follows:
2-Methyl-4-nitrophenol+Trifluoromethanesulfonic anhydride→2-Methyl-4-nitrophenyl triflate+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-nitrophenyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the triflate group by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura coupling, involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Palladium-Catalyzed Cross-Coupling: Reagents include aryl boronic acids, palladium acetate, and phosphine ligands. The reactions are conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted phenyl derivatives where the triflate group is replaced by the nucleophile.
Palladium-Catalyzed Cross-Coupling: The major products are biaryl compounds formed by the coupling of the aryl triflate with the aryl boronic acid.
Applications De Recherche Scientifique
2-Methyl-4-nitrophenyl triflate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, through selective triflation reactions.
Medicine: It is employed in the development of novel drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The electron-withdrawing triflate group increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the triflate group acts as a leaving group, allowing the formation of a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl triflate
- 2-Methylphenyl triflate
- 4-Methylphenyl triflate
Uniqueness
2-Methyl-4-nitrophenyl triflate is unique due to the presence of both a methyl and a nitro group on the aromatic ring. This combination of substituents influences its reactivity and selectivity in chemical reactions. The nitro group enhances the electrophilicity of the aromatic ring, while the methyl group provides steric hindrance, affecting the overall reaction outcome.
Propriétés
Formule moléculaire |
C8H6F3NO5S |
|---|---|
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
(2-methyl-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-4-6(12(13)14)2-3-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |
Clé InChI |
YDQOJSHTMRJPQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


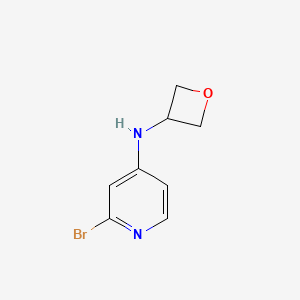

![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
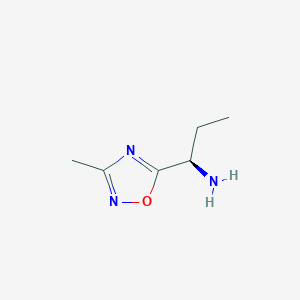
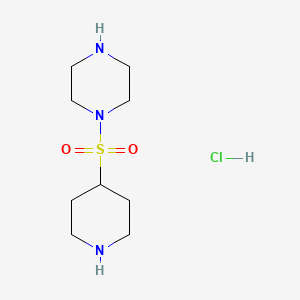
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)
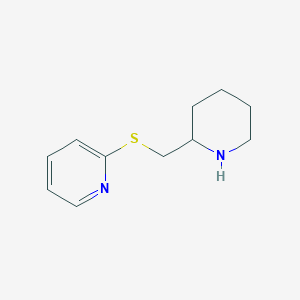
![N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine](/img/structure/B12990741.png)
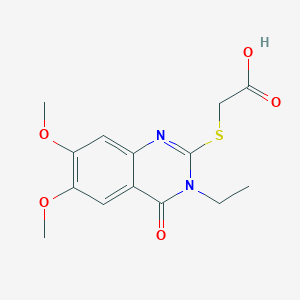
![3-Bromo-2-methyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B12990743.png)
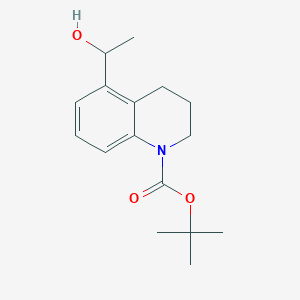
![Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12990748.png)
